4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-Iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an iodine atom at position 4, an isobutyl group at position 1, and a methoxymethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the iodine atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.
Substitution with isobutyl and methoxymethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles with different functional groups.
Oxidation and reduction reactions: Formation of oxidized or reduced derivatives with altered electronic properties.
Coupling reactions: Formation of biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
4-Iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and other substituents can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to desired therapeutic effects or biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-isobutyl-5-methyl-1H-pyrazole: Similar structure but lacks the methoxymethyl group.
4-Iodo-1-isobutyl-3-methyl-1H-pyrazole: Similar structure but with a different substitution pattern.
4-Iodo-1-isobutyl-5-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methoxymethyl group.
Uniqueness
4-Iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group at position 5. This substitution can influence its chemical reactivity, biological activity, and potential applications. The combination of the iodine atom, isobutyl group, and methoxymethyl group provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-7(2)5-12-9(6-13-3)8(10)4-11-12/h4,7H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYUVWFPWYZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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